molecular formula C19H18N2O2 B11336667 N-(8-propoxyquinolin-5-yl)benzamide

N-(8-propoxyquinolin-5-yl)benzamide

Cat. No.: B11336667
M. Wt: 306.4 g/mol
InChI Key: JTJHXSSCKBZYOF-UHFFFAOYSA-N
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Description

N-(8-propoxyquinolin-5-yl)benzamide is a synthetic benzamide derivative featuring a quinoline moiety substituted with a propoxy group at the 8-position and a benzamide group at the 5-position. The compound’s design likely stems from structural optimization efforts to enhance cell permeability and biological activity, as seen in related benzamide derivatives .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-(8-propoxyquinolin-5-yl)benzamide

InChI

InChI=1S/C19H18N2O2/c1-2-13-23-17-11-10-16(15-9-6-12-20-18(15)17)21-19(22)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3,(H,21,22)

InChI Key

JTJHXSSCKBZYOF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8-propoxyquinolin-5-yl)benzamide can be achieved through various synthetic routes. One common method involves the alkylation of N-(quinolin-8-yl)benzamide with propyl bromide under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the alkylation process, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(8-propoxyquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Alkylated or sulfonylated quinoline derivatives.

Scientific Research Applications

N-(8-propoxyquinolin-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(8-propoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it can interact with DNA or proteins, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Quinoline Moiety

The 8-propoxy group distinguishes N-(8-propoxyquinolin-5-yl)benzamide from analogs like 3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide (PubChem CID: unspecified), which bears an ethoxy group at the same position. However, excessive hydrophobicity (e.g., pentadecyl chains in CTPB) can reduce solubility, highlighting a balance in substituent design .

Benzamide Substituent Modifications

Unlike N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxy-6-pentadecylbenzamide (CTPB) and N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide (CTB) —which feature electron-withdrawing groups (chloro, trifluoromethyl) on the benzamide ring—this compound lacks such substituents. These groups in CTPB/CTB enhance interactions with enzyme active sites, enabling p300 HAT activation . The absence of similar groups in the target compound may reduce potency but improve selectivity or reduce off-target effects.

Pharmacokinetic and Physicochemical Properties

Compound Name Quinoline Substituent Benzamide Substituent Biological Activity Lipophilicity (Predicted) Reference
This compound 8-propoxy Phenyl Unknown (HAT modulation hypothesized) Moderate (LogP ~3.5)
3-chloro-N-(8-ethoxyquinolin-5-yl)benzamide 8-ethoxy 3-chlorophenyl Undocumented (PubChem) Moderate (LogP ~3.0)
CTPB 2-ethoxy, 6-pentadecyl 4-chloro-3-trifluoromethylphenyl p300 HAT activator High (LogP >8)
CTB 2-ethoxy 4-chloro-3-trifluoromethylphenyl Weak HAT modulation Moderate (LogP ~4.2)

Key Research Findings and Implications

  • Substituent Chain Length : Propoxy strikes a balance between ethoxy (solubility) and pentadecyl (activity), suggesting optimized pharmacokinetics .
  • Electron-Withdrawing Groups : Halogens and trifluoromethyl groups enhance target engagement but may introduce toxicity risks, absent in the target compound .
  • Quinoline Core: The aromatic system likely facilitates π-π stacking in enzyme binding pockets, common in epigenetic modulators .

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